N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Description
N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a bicyclic organic compound featuring a pyrimidine ring linked to a methyl-substituted piperidine moiety. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
N-methyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(9-4-2-5-11-8-9)10-12-6-3-7-13-10;;/h3,6-7,9,11H,2,4-5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDBRXNIDZXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)C2=NC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of piperidin-3-ylamine with pyrimidin-2-amine under specific conditions. The reaction is usually carried out in the presence of a methylating agent, such as methyl iodide, to introduce the N-methyl group. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Biochemical Pathways
Upon binding to the ATP-binding site of PKB, this compound inhibits its kinase activity, leading to reduced phosphorylation of downstream substrates involved in critical cellular processes like cell cycle progression and apoptosis. The modulation of these pathways has implications for cancer therapy and metabolic disorders.
Cancer Research
N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride has shown promising results in preclinical studies targeting various cancers. In vivo studies demonstrated significant inhibition of tumor growth in human xenograft models at tolerable doses. This suggests potential as a therapeutic agent against malignancies reliant on the PI3K/PKB signaling axis.
Diabetes Management
Research indicates that this compound enhances glucose-dependent insulin secretion, positioning it as a candidate for diabetes treatment. Its low IC50 values in preclinical models highlight its potency in modulating insulin release, which could lead to advancements in diabetes management strategies.
Neuroprotection
In vitro studies have revealed that this compound protects neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect opens avenues for developing therapies for neurodegenerative diseases such as Alzheimer's disease.
Anticancer Efficacy
A notable study evaluated the effects of this compound on human tumor xenografts, revealing a substantial reduction in tumor size at well-tolerated doses. The findings suggest its potential application as an anticancer agent targeting PKB signaling pathways.
Diabetes Management
In another investigation, the compound was shown to significantly enhance insulin secretion from pancreatic beta cells under glucose-stimulated conditions. The study emphasized its role as a promising therapeutic candidate for diabetes management due to its high potency and favorable pharmacokinetic profile.
Neuroprotective Effects
In vitro assays demonstrated that the compound could effectively shield neuronal cells from damage caused by oxidative stress. This protective mechanism suggests potential therapeutic applications for conditions characterized by neurodegeneration.
Mechanism of Action
The mechanism by which N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Physicochemical and Pharmacological Implications
Solubility and Bioavailability
Hydrogen-Bonding Patterns
Metabolic Stability
- Methyl-substituted analogs (e.g., target compound) likely resist cytochrome P450 oxidation better than non-methylated variants (e.g., CAS 69385-85-9) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
| Functional Group | Effect on Solubility | Effect on Binding Affinity | Metabolic Stability |
|---|---|---|---|
| Dihydrochloride salt | ↑↑ | Neutral | Neutral |
| Pyrimidine core | ↓ (hydrophobic) | ↑ (H-bonding) | Neutral |
| N-methyl substitution | Neutral | ↑ (steric protection) | ↑↑ |
| Fluorine substitution | ↓ | ↑ (electronic effects) | ↓ |
Biological Activity
N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound exhibits potential as a pharmacological agent due to its interactions with various biological targets. It has been investigated for its roles in:
- Anticancer Activity : Compounds with a pyrimidine core, similar to N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine, have shown promise in inhibiting tumor growth and modulating signaling pathways involved in cancer progression. For example, derivatives have been characterized as ATP-competitive inhibitors of protein kinases, which are crucial in cancer cell proliferation .
- Anti-inflammatory Effects : Research indicates that modifications in the structure can enhance anti-inflammatory properties. Compounds featuring piperidine moieties have demonstrated the ability to inhibit pro-inflammatory cytokines through the modulation of MAPK signaling pathways .
- Antibacterial and Antifungal Activities : The compound's structural analogs have been tested for antibacterial efficacy against various strains, including resistant bacteria. The presence of a pyrimidine ring often correlates with antimicrobial properties, making it a candidate for further investigation .
The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cellular signaling and metabolism. For instance, they can inhibit phospholipase D (PLD) activity, impacting lipid metabolism and inflammatory responses .
- Receptor Modulation : The compound may bind to various receptors, influencing downstream signaling pathways that regulate cellular functions such as growth, apoptosis, and immune responses.
- DNA/RNA Interaction : Some studies suggest that pyrimidine derivatives can interfere with nucleic acid synthesis, thereby affecting cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
Case Studies
- Inhibition of NAPE-PLD : A related compound was shown to significantly inhibit NAPE-phospholipase D (NAPE-PLD), leading to decreased levels of anandamide in neuronal cells. This suggests potential applications in neuropharmacology for conditions like anxiety and depression .
- Anti-inflammatory Studies : A derivative was tested for its ability to reduce LPS-induced cytokine release in human bronchial epithelial cells, demonstrating significant anti-inflammatory effects mediated through the inhibition of ERK and p38 MAPK pathways .
- Antimicrobial Testing : Various analogs were assessed for antibacterial activity against Gram-positive and Gram-negative bacteria, revealing promising MIC values that suggest efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, Appel salt-mediated reactions with aminopyridines (e.g., 3-aminopiperidine derivatives) under controlled conditions can yield pyrimidin-2-amine scaffolds. Optimization parameters include:
- Base selection : Triethylamine or DBU to deprotonate intermediates.
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Time : Monitoring via TLC or HPLC ensures completion within 12–24 hours .
- Key Reference : Similar protocols for N-(4-chloro-5H-1,2,3-dithiazolylidene)pyridinamines highlight the importance of base and temperature optimization .
Q. How can the purity and structural integrity of the compound be verified?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (e.g., 95% acetonitrile/water mobile phase) to assess purity >95% .
- Structural Confirmation :
- 1H/13C NMR : Compare chemical shifts to analogous pyrimidin-2-amine derivatives (e.g., δ ~8.2 ppm for pyrimidine protons) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]+ for the free base) .
- Elemental Analysis : Match calculated and observed C, H, N, Cl content to validate the dihydrochloride salt .
Advanced Research Questions
Q. What challenges arise in crystallizing this dihydrochloride salt, and how can hydrogen bonding patterns be analyzed?
- Methodological Answer :
- Crystallization Issues : The compound’s hygroscopic nature may require anhydrous conditions (e.g., slow evaporation from ethanol/water mixtures).
- Hydrogen Bonding Analysis :
- X-ray Diffraction : Use SHELXL for structure refinement. Hydrogen bonds between Cl⁻ and NH/amine groups can be mapped with a graph-set analysis (e.g., R22(8) motifs) .
- Thermogravimetric Analysis (TGA) : Confirm hydration states and stability up to the decomposition temperature (~200°C) .
- Key Reference : Etter’s graph-set theory applied to hydrogen bonding in crystals provides a framework for interpreting interactions .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolve tautomeric or conformational equilibria (e.g., piperidine ring puckering) by variable-temperature NMR .
- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton signals (e.g., NH vs. CH2 groups) .
- Cross-Validation : Compare experimental IR stretching frequencies (e.g., N-H at ~3300 cm⁻¹) with DFT-calculated spectra .
Q. What analytical methods quantify free amine groups in the presence of the dihydrochloride counterion?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
